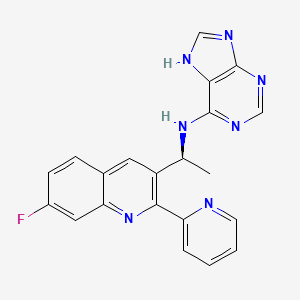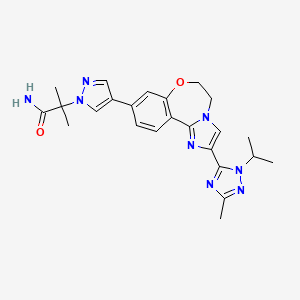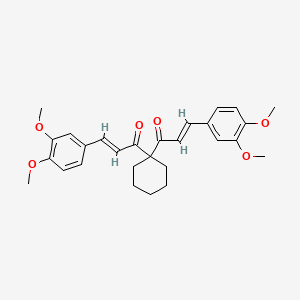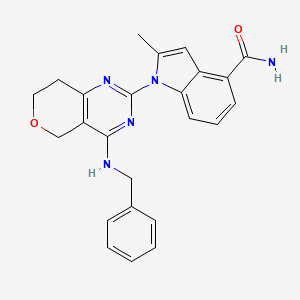
205640-90-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with CAS number 205640-90-0 is known as Orexin A (human, rat, mouse). It is an endogenous agonist at orexin receptors with Ki values of 20 and 38 nM for OX1 and OX2 receptors respectively . Orexin A stimulates feeding following central administration and is involved in other hypothalamic functions, influencing wakefulness by affecting dopamine, norepinephrine, histamine, and acetylcholine systems to stabilize sleep cycles .
Synthesis Analysis
Orexin A (human) TFA is a high-quality reagent that can be used as an intermediate in the synthesis of complex compounds, useful for research and development .
Molecular Structure Analysis
The molecular formula of Orexin A is C152H243N47O44S4 . The sequence is Glp-Pro-Leu-Pro-Asp-Cys-Cys-Arg-Gln-Lys-Thr-Cys-Ser-Cys-Arg-Leu-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Leu-NH2 . The disulphide bridges are between cysteines 6 and 12, and cysteines 7 and 14 .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 3561.12 g/mol . It is soluble in water at a concentration of 1 mg/ml . The predicted density is 1.53±0.1 g/cm3 .
Aplicaciones Científicas De Investigación
Regulación de la alimentación
La orexina A es un neuropéptido hipotalámico que desempeña un papel crucial en la regulación de la alimentación {svg_1}. Estimula la alimentación tras la administración central {svg_2}, lo que la convierte en un actor clave en el estudio de los comportamientos y trastornos de la alimentación.
Control del sueño y la vigilia
Este compuesto también participa en el control del ciclo sueño-vigilia {svg_3} {svg_4}. La investigación sobre la orexina A puede proporcionar información valiosa sobre los trastornos del sueño, como el insomnio y la narcolepsia.
Señalización de proteínas G
La orexina A está involucrada en la señalización de proteínas G {svg_5}. Esto la hace relevante en el estudio de la transducción de señales, un proceso fundamental para muchos sistemas y funciones biológicas.
Agonista del receptor de orexina
La orexina A es un agonista endógeno con alta afinidad por los receptores de orexina {svg_6}. Esto la convierte en una herramienta valiosa en el estudio de estos receptores y su papel en diversos procesos fisiológicos.
Intermedio en la síntesis
La orexina A se puede utilizar como intermedio en la síntesis de compuestos complejos {svg_7}. Esto la convierte en una herramienta valiosa en el campo de la química sintética.
Investigación y desarrollo
La orexina A es un reactivo de alta calidad que se puede utilizar para la investigación y el desarrollo {svg_8}. Tiene muchos usos potenciales, incluyendo como una química fina, química especializada y reactivo {svg_9}.
Mecanismo De Acción
Target of Action
The compound with CAS number 205640-90-0 is known as Orexin A , a neuropeptide that is endogenous to humans, rats, and mice . It primarily targets the Orexin receptors OX1 and OX2 . These receptors are G protein-coupled receptors located in the hypothalamus and other parts of the brain, playing crucial roles in regulating feeding behavior, sleep-wake cycle, and other hypothalamic functions .
Mode of Action
Orexin A acts as an agonist at the orexin receptors, meaning it binds to these receptors and activates them . It has a high affinity for both OX1 and OX2 receptors, with Ki values of 20 and 38 nM respectively . This interaction leads to various physiological changes, including the stimulation of feeding following central administration .
Biochemical Pathways
The activation of orexin receptors by Orexin A triggers several downstream effects. It is involved in the regulation of feeding, sleep and wakefulness . The exact biochemical pathways affected by Orexin A are complex and involve multiple neural circuits and neurotransmitter systems. It’s known that the orexin system plays a key role in the integration of various metabolic, circadian, and stress signals for the coordinated regulation of sleep-wake patterns and energy homeostasis .
Pharmacokinetics
It is known that orexin a is soluble in water up to 1 mg/ml , which could influence its bioavailability and distribution in the body
Result of Action
The activation of orexin receptors by Orexin A has several molecular and cellular effects. It stimulates feeding following central administration . It may also impair neurogenesis and hippocampal plasticity in mice . Furthermore, Orexin A has been found to improve glucose control and beta cell functions in type 2 diabetic animals .
Action Environment
The action, efficacy, and stability of Orexin A can be influenced by various environmental factors. For instance, the central administration of Orexin A suggests that its effects are likely influenced by the central nervous system environment . .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Orexin A: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to its diverse biological functions .
Cellular Effects
Orexin A: has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Orexin A is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Orexin A change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of Orexin A vary with different dosages in animal models. Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, provide valuable insights into its biochemical properties .
Metabolic Pathways
Orexin A: is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Orexin A within cells and tissues involve interactions with transporters or binding proteins. Its localization or accumulation can be affected by these interactions .
Subcellular Localization
The subcellular localization of Orexin A and its effects on activity or function are essential aspects of its biochemical properties. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound '205640-90-0' involves the reaction of two starting materials, A and B, to form the desired product.", "Starting Materials": [ "Starting Material A: 2,4-dichlorobenzaldehyde", "Starting Material B: 2-amino-4-methylpyridine" ], "Reaction": [ "Step 1: Dissolve 2,4-dichlorobenzaldehyde (A) in a suitable solvent, such as ethanol or methanol.", "Step 2: Add 2-amino-4-methylpyridine (B) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Heat the reaction mixture to reflux for several hours to complete the reaction.", "Step 4: Cool the reaction mixture and filter the resulting solid product.", "Step 5: Wash the solid product with a suitable solvent, such as ethanol or methanol, to remove any impurities.", "Step 6: Dry the product under vacuum to obtain the final compound '205640-90-0'." ] } | |
Número CAS |
205640-90-0 |
Fórmula molecular |
C₁₅₂H₂₄₃N₄₇O₄₄S₄ |
Peso molecular |
3561.1 |
Pureza |
98% |
Secuencia |
{Glp}-Pro-Leu-Pro-Asp-Cys-Cys-Arg-Gln-Lys-Thr-Cys-Ser-Cys-Arg-Leu-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-IIE-Leu-Thr-Leu-NH2 (Disulfide bridge: Cys6-Cys12, Cys7-Cys14) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea](/img/structure/B612252.png)
![2-{[4-(5-Ethylpyrimidin-4-Yl)piperazin-1-Yl]methyl}-5-(Trifluoromethyl)-1h-Benzimidazole](/img/structure/B612253.png)
![methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B612256.png)

![1-[4-[[2-(1h-Indazol-4-Yl)-4-Morpholin-4-Yl-Thieno[3,2-D]pyrimidin-6-Yl]methyl]piperazin-1-Yl]-6-Methyl-Hept-5-Ene-1,4-Dione](/img/structure/B612259.png)
![5-(2-Amino-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide](/img/structure/B612260.png)


![4-(4-Methyl-2-Methylimino-3h-1,3-Thiazol-5-Yl)-2-[(4-Methyl-3-Morpholin-4-Ylsulfonyl-Phenyl)amino]pyrimidine-5-Carbonitrile](/img/structure/B612266.png)

![(3S)-3-[[[(2S)-1-[(2S)-2-[[(4-amino-3-chlorophenyl)-oxomethyl]amino]-3,3-dimethyl-1-oxobutyl]-2-pyrrolidinyl]-oxomethyl]amino]-3-cyanopropanoic acid](/img/structure/B612268.png)


![6-(3-(5,5-difluoro-7-(4-methoxyphenyl)-1,3-dimethyl-5H-4l4,5l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-2-yl)propanamido)-N-((4S,7S,10S)-7,10-diisobutyl-2-methyl-4-((E)-2-(methylsulfonyl)vinyl)-6,9,12,19-tetraoxo-5,8,11,18-tetraazatetracosan-24-yl)hexanamide](/img/structure/B612273.png)
